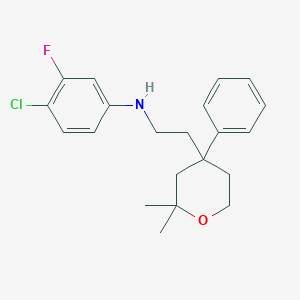
Icmt-IN-13
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Icmt-IN-13 is a chemical compound known for its inhibitory effects on isoprenylcysteine carboxyl methyltransferase (ICMT). This enzyme plays a crucial role in the post-translational modification of proteins, particularly those involved in the Ras signaling pathway. By inhibiting ICMT, this compound has shown potential in various scientific research applications, especially in the field of cancer research .
Preparation Methods
Synthetic Routes and Reaction Conditions: The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired chemical transformations occur efficiently .
Industrial Production Methods: While specific industrial production methods for Icmt-IN-13 are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for larger volumes, ensuring purity through advanced purification techniques, and adhering to safety and environmental regulations .
Chemical Reactions Analysis
Types of Reactions: Icmt-IN-13 primarily undergoes substitution reactions due to the presence of reactive functional groups. These reactions can be catalyzed by various reagents under specific conditions .
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles such as halides or amines.
Oxidation and Reduction Reactions: Although less common, these reactions can occur under specific conditions using oxidizing or reducing agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, substitution reactions may yield derivatives with modified functional groups, enhancing or altering the inhibitory activity of this compound .
Scientific Research Applications
Chemistry: Used as a tool to study the inhibition of ICMT and its effects on protein modification.
Biology: Investigated for its role in modulating cellular processes, particularly those involving the Ras signaling pathway.
Mechanism of Action
Icmt-IN-13 exerts its effects by specifically inhibiting the activity of isoprenylcysteine carboxyl methyltransferase. This inhibition prevents the post-translational modification of proteins involved in the Ras signaling pathway, leading to the mislocalization and inactivation of these proteins. As a result, cellular processes such as proliferation and survival are disrupted, making this compound a promising candidate for cancer therapy .
Comparison with Similar Compounds
Cysmethynil: Another ICMT inhibitor identified through high-throughput screening.
Indole-based ICMT Inhibitors: Developed by optimizing the structure of cysmethynil to enhance potency and selectivity.
Uniqueness of Icmt-IN-13: this compound stands out due to its specific inhibitory activity and the potential for therapeutic applications in cancer research. Its unique structure and mechanism of action make it a valuable tool for studying the role of ICMT in cellular processes and developing new therapeutic strategies .
Properties
Molecular Formula |
C21H25ClFNO |
|---|---|
Molecular Weight |
361.9 g/mol |
IUPAC Name |
4-chloro-N-[2-(2,2-dimethyl-4-phenyloxan-4-yl)ethyl]-3-fluoroaniline |
InChI |
InChI=1S/C21H25ClFNO/c1-20(2)15-21(11-13-25-20,16-6-4-3-5-7-16)10-12-24-17-8-9-18(22)19(23)14-17/h3-9,14,24H,10-13,15H2,1-2H3 |
InChI Key |
GVDDFRANKHNVIL-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(CCO1)(CCNC2=CC(=C(C=C2)Cl)F)C3=CC=CC=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















